(2,3-Dichloro-4-(2-(2-thenoyl)vinyl)phenoxy)acetic acid
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Overview
Description
(2,3-Dichloro-4-(2-(2-thenoyl)vinyl)phenoxy)acetic acid is a chemical compound with the molecular formula C15H10Cl2O4S It is known for its unique structure, which includes a phenoxyacetic acid moiety substituted with dichloro and thenoyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2,3-Dichloro-4-(2-(2-thenoyl)vinyl)phenoxy)acetic acid typically involves the reaction of 2,3-dichlorophenol with 2-thenoyl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials. The resulting intermediate is then reacted with chloroacetic acid to form the final product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reactions are carried out in large reactors with precise control over temperature and pressure to ensure high yield and purity of the product .
Chemical Reactions Analysis
Types of Reactions
(2,3-Dichloro-4-(2-(2-thenoyl)vinyl)phenoxy)acetic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium hydroxide in aqueous medium.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of substituted phenoxyacetic acids.
Scientific Research Applications
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its effects on cellular processes.
Medicine: Explored for its potential as a diuretic and antihypertensive agent.
Industry: Used in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of (2,3-Dichloro-4-(2-(2-thenoyl)vinyl)phenoxy)acetic acid involves its interaction with specific molecular targets and pathways. In biological systems, it is believed to inhibit certain enzymes, leading to altered cellular processes. The compound’s diuretic and antihypertensive effects are thought to be mediated through its action on renal pathways, promoting the excretion of sodium and water .
Comparison with Similar Compounds
Similar Compounds
2,4-Dichlorophenoxyacetic acid: A widely used herbicide with similar structural features.
2,3-Dichloro-4-(2-thienylcarbonyl)phenoxyacetic acid: Another compound with a similar core structure but different substituents
Uniqueness
(2,3-Dichloro-4-(2-(2-thenoyl)vinyl)phenoxy)acetic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
CAS No. |
80672-97-5 |
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Molecular Formula |
C15H10Cl2O4S |
Molecular Weight |
357.2 g/mol |
IUPAC Name |
2-[2,3-dichloro-4-[(E)-3-oxo-3-thiophen-2-ylprop-1-enyl]phenoxy]acetic acid |
InChI |
InChI=1S/C15H10Cl2O4S/c16-14-9(3-5-10(18)12-2-1-7-22-12)4-6-11(15(14)17)21-8-13(19)20/h1-7H,8H2,(H,19,20)/b5-3+ |
InChI Key |
NEFNTKXPJAWGGJ-HWKANZROSA-N |
Isomeric SMILES |
C1=CSC(=C1)C(=O)/C=C/C2=C(C(=C(C=C2)OCC(=O)O)Cl)Cl |
Canonical SMILES |
C1=CSC(=C1)C(=O)C=CC2=C(C(=C(C=C2)OCC(=O)O)Cl)Cl |
Origin of Product |
United States |
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